1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
Brand Name: Vulcanchem
CAS No.: 1164473-32-8
VCID: VC6485605
InChI: InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-8-10-14(18)11-9-13)23(21,22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12-
SMILES: CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C17H16ClNO3S
Molecular Weight: 349.83

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one

CAS No.: 1164473-32-8

Cat. No.: VC6485605

Molecular Formula: C17H16ClNO3S

Molecular Weight: 349.83

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one - 1164473-32-8

Specification

CAS No. 1164473-32-8
Molecular Formula C17H16ClNO3S
Molecular Weight 349.83
IUPAC Name (Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Standard InChI InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-8-10-14(18)11-9-13)23(21,22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12-
Standard InChI Key MWKSHDTXDCWIIH-VBKFSLOCSA-N
SMILES CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, reflects its hybrid structure combining aromatic, sulfonyl, and amino functional groups. Key features include:

  • A propenone backbone (CH3C(O)CH2\text{CH}_3\text{C(O)CH}_2) with a conjugated double bond.

  • A 4-chlorophenyl group at the ketone position, contributing electron-withdrawing effects.

  • A phenylsulfonyl moiety (PhSO2\text{PhSO}_2) at the α-position, enhancing stability and directing reactivity.

  • A dimethylamino group (N(CH3)2\text{N(CH}_3\text{)}_2) at the β-position, offering basicity and steric bulk .

The Z-configuration is evident from the InChIKey (MWKSHDTXDCWIIH-VBKFSLOCSA-N), which specifies the spatial arrangement of substituents around the double bond.

Table 1: Fundamental Properties

PropertyValueSource
CAS No.1164473-32-8
Molecular FormulaC17H16ClNO3S\text{C}_{17}\text{H}_{16}\text{ClNO}_{3}\text{S}
Molecular Weight349.83 g/mol
IUPAC Name(Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
SMILESCN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2

Synthesis and Reaction Pathways

Key Synthetic Strategies

While explicit details of the synthesis are partially redacted in available sources, the reaction likely proceeds through sulfone-enamine coupling. A proposed pathway involves:

  • Sulfonation: Introduction of the phenylsulfonyl group via electrophilic substitution.

  • Enamine Formation: Condensation of a dimethylamino-containing precursor with a chlorophenyl ketone.

  • Double Bond Formation: Dehydration or elimination to establish the α,β-unsaturated system .

Comparative analysis with structurally related compounds, such as 3-(dimethylamino)-1-phenyl-2-propen-1-one (CAS 1201-93-0), suggests that Michael addition or Claisen-Schmidt condensation could be viable routes . For instance, the Journal of Organic Chemistry (1980) documents analogous propenones synthesized via base-catalyzed aldol reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR:

    • Aromatic Protons: Multiplets between δ 7.2–8.1 ppm for the 4-chlorophenyl and phenylsulfonyl rings.

    • Methine Proton: A singlet near δ 6.5 ppm for the vinylic proton (CH=\text{CH}=).

    • Dimethylamino Group: A singlet at δ 2.8–3.0 ppm for the N(CH3)2\text{N(CH}_3\text{)}_2 protons.

  • ¹³C-NMR:

    • Carbonyl Carbon: A peak at δ 190–200 ppm for the ketone (C=O\text{C=O}).

    • Sulfonyl Carbon: Resonance at δ 125–135 ppm for the SO2\text{SO}_2-linked carbon.

Infrared (IR) Spectroscopy

  • Strong absorption at ~1700 cm⁻¹ for the carbonyl stretch.

  • Sulfonyl Stretches: Bands at 1150 cm⁻¹ (SO2\text{SO}_2 asymmetric) and 1350 cm⁻¹ (SO2\text{SO}_2 symmetric).

Table 2: Spectroscopic Signatures

TechniqueKey SignalsAssignment
¹H-NMRδ 7.2–8.1 (m), δ 6.5 (s)Aromatic, methine protons
¹³C-NMRδ 190–200 (s)Ketone carbonyl
IR1700 cm⁻¹C=O stretch

Physicochemical Properties and Stability

Solubility and Reactivity

Reported solubility data remain unavailable, but the presence of polar sulfonyl and amino groups suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). The compound’s stability under ambient conditions is inferred from its storage recommendation (room temperature, sealed).

Comparative Analysis with Analogues

The hydrochloride derivative 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride (CAS 1798-83-0) exhibits a molecular weight of 248.15 g/mol and distinct solubility profiles due to ionic character . This highlights how structural modifications (e.g., saturation of the double bond, salt formation) alter physicochemical behavior .

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